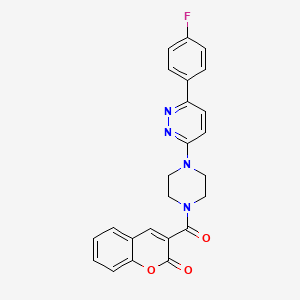

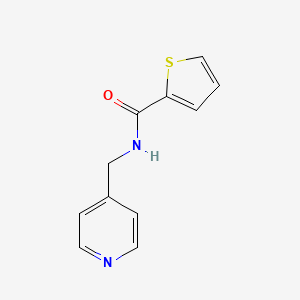

3-(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a chemical compound that belongs to the class of pyridazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology.

Aplicaciones Científicas De Investigación

Crystal Structure and Molecular Interactions

The study by Shen et al. (2012) elucidates the crystal structure of a similar compound, emphasizing the planarity between the carbonyl and carboxyl groups with the quinoline ring, and detailing the molecular interactions within the crystal lattice, such as weak C—H⋯F hydrogen bonds. This structural information can be crucial for understanding the compound's reactivity and stability (Shen, J., Qian, J., Gu, J., & Hu, X. (2012)).

Synthesis and Bioactivity

Research by Parveen et al. (2017) describes the synthesis of chromene and quinoline conjugates with pyrimidine-piperazine structures, evaluated for their cytotoxic activities against human breast cancer and kidney cells. This study underscores the importance of structural modifications to enhance anti-proliferative activities, offering insights into the compound's potential therapeutic applications (Parveen, I., Ahmed, N., Idrees, D., Khan, P., & Hassan, M. (2017)).

Antinociceptive Activity

Gökçe, Dogruer, and Şahin (2001) synthesized a series of pyridazinone derivatives to evaluate their antinociceptive activity, identifying specific modifications that enhance activity beyond that of aspirin. This research points to the compound's potential utility in pain management (Gökçe, M., Dogruer, D., & Şahin, M. (2001)).

Glucan Synthase Inhibitors

Ting et al. (2011) explore pyridazinones as glucan synthase inhibitors, identifying compounds with significant efficacy in mouse models of Candida glabrata infection. This suggests the compound's potential in antifungal therapies (Ting, P., Kuang, R., Wu, H., et al. (2011)).

DNA Binding and Anti-Proliferative Properties

Ahagh et al. (2019) synthesized benzochromene derivatives and assessed their cytotoxic potencies and DNA binding properties, indicating the compound's mechanism of inducing apoptosis in colorectal cancer cells. This research offers a promising avenue for cancer treatment (Ahagh, M. H., Dehghan, G., Mehdipour, M., et al. (2019)).

Antibacterial and Antifungal Agents

Nagaraj et al. (2019) detail the synthesis of piperazine-linked methylene-bis-coumarins with potent antibacterial activity against various human pathogenic strains, highlighting the compound's relevance in addressing bacterial infections (Nagaraj, A., Srinivas, S., Naik, P. R., & Neelofer, R. (2019)).

Propiedades

IUPAC Name |

3-[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazine-1-carbonyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19FN4O3/c25-18-7-5-16(6-8-18)20-9-10-22(27-26-20)28-11-13-29(14-12-28)23(30)19-15-17-3-1-2-4-21(17)32-24(19)31/h1-10,15H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUXUAPZSKHEAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-Chloro-N-[(6-methoxy-5-phenylmethoxypyridin-2-yl)methyl]propanamide](/img/structure/B2785121.png)

![5-(3-methoxybenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2785122.png)

![2-(2-Hydroxy-2-phenylethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2785128.png)

![methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2785130.png)

![1-(4-Methoxybenzyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2785133.png)

![4-[(1E)-(hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2785136.png)